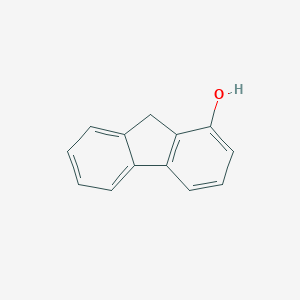

9H-Fluoren-1-ol

Cat. No. B125995

Key on ui cas rn:

6344-61-2

M. Wt: 182.22 g/mol

InChI Key: PWFLISNWYDWJHX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05262541

Procedure details

35.5g (0.1 mole) of 2-nitro-2'-hydroxy-5-t-octylazobenzene are added to the mixture of 60 ml of methanol, 2.3 g of fluorenone and 64 g of 50% aqueous solution of sodium hydroxide. The mixture is stirred at 70°-75° C. and to the mixture is slowly added 55.4 g (0.3 mol) of glucose in 55 ml of water over 2 hours. The reaction mixture is heated for an additional three hours, then 160 ml of methanol is added at 55°-60° C. and 14.2 g of 35% hydrochloric acid slowly added and stirred at 40°-50° C. for 20 minutes. During this time crystals should appear. Then more hydrochloric acid is added to attain pH 4-5. The reaction is cooled to 25° C. to yield 26.5 g (82%). Compared to Example 1, above, more than three times the amount of fluorenone is needed, more than double the reaction time is required, and a lower yield is obtained than when fluorenol is used.

Name

2-nitro-2'-hydroxy-5-t-octylazobenzene

Quantity

35.5 g

Type

reactant

Reaction Step Two

Name

fluorenone

Quantity

2.3 g

Type

reactant

Reaction Step Two

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[N+](C1C=CC(C(CC(C)(C)C)(C)C)=CC=1N=NC1C=CC=CC=1O)([O-])=O.[C:27]1(=[O:40])[C:39]2[C:31]([C:32]3[C:37]([CH:38]=2)=[CH:36][CH:35]=[CH:34][CH:33]=3)=[CH:30][CH:29]=[CH:28]1.[OH-].[Na+].O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl>O.CO>[C:27]1([OH:40])[C:39]2[CH2:38][C:37]3[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=3)[C:31]=2[CH:30]=[CH:29][CH:28]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

2-nitro-2'-hydroxy-5-t-octylazobenzene

|

|

Quantity

|

35.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N=NC1=C(C=CC=C1)O

|

|

Name

|

fluorenone

|

|

Quantity

|

2.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC=C2C3=CC=CC=C3C=C12)=O

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

55.4 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Four

|

Name

|

|

|

Quantity

|

14.2 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

fluorenone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C=CC=C2C3=CC=CC=C3C=C12)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred at 70°-75° C. and to the mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is heated for an additional three hours

|

|

Duration

|

3 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 40°-50° C. for 20 minutes

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 26.5 g (82%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a lower yield

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=2C3=CC=CC=C3CC12)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |